4-(5-Bromothiophen-2-yl)-6-chloropyrimidine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARAYPFXQWJZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. Therefore, it’s plausible that 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine may interact with palladium catalysts in similar chemical reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in two key steps: oxidative addition and transmetalation. In oxidative addition, palladium is oxidized as it forms a new bond with the electrophilic organic group. In transmetalation, the organic group is transferred from boron to palladium.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Biological Activity

4-(5-Bromothiophen-2-yl)-6-chloropyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article aims to present a comprehensive overview of the biological activity of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine, supported by research findings and case studies.

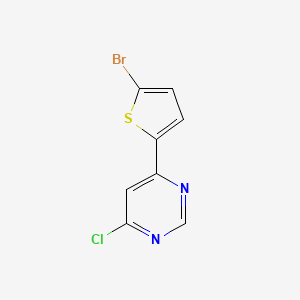

Chemical Structure and Properties

The molecular structure of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine can be represented as follows:

This compound features a bromine atom on the thiophene ring and a chlorine atom on the pyrimidine ring, which may influence its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine, exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that related compounds demonstrate activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .

- The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine | Staphylococcus aureus | 4 |

| Related Pyrimidine Derivative | Klebsiella pneumoniae | 8 |

| Another Derivative | Pseudomonas aeruginosa | 16 |

Anticancer Activity

The anticancer potential of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine has been explored through various assays:

- Studies have utilized the A549 human lung adenocarcinoma cell line to evaluate cytotoxic effects. Compounds with similar structures exhibited significant reductions in cell viability, indicating promising anticancer properties .

- Comparative studies with standard chemotherapeutics like cisplatin showed that certain derivatives had lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine | A549 | 10 |

| Cisplatin | A549 | 5 |

| Another Similar Compound | HSAEC1-KT (non-cancerous) | >100 |

The biological activity of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could also act on cellular receptors that regulate apoptosis or immune response.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected mice models, showcasing its potential for therapeutic use against resistant infections.

- Cancer Treatment : Clinical trials involving pyrimidine analogs showed promising results in reducing tumor size in patients with advanced lung cancer.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine with analogous compounds:

Key Observations :

- Substituent Effects : The bromothiophene group in the main compound enhances π-conjugation, making it suitable for applications in dye-sensitized solar cells (DSSCs) . In contrast, the bromophenyl group in 5-(4-bromophenyl)-4,6-dichloropyrimidine introduces steric bulk, favoring use in pharmaceutical intermediates .

- Hydrogen Bonding : Compounds with amine groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit improved solubility and crystal packing due to N–H···N interactions .

Key Observations :

- Cross-Coupling vs. Substitution : The main compound relies on Suzuki coupling for bromothiophene incorporation, whereas 5-(4-bromophenyl)-4,6-dichloropyrimidine uses nucleophilic substitution, reflecting divergent strategies for aryl group introduction .

- Reduction Efficiency: The high yield (90%) in synthesizing 5-Bromo-2-chloropyrimidin-4-amine highlights the efficiency of stannous chloride-mediated nitro group reduction .

Key Observations :

- Optoelectronic Utility : The main compound’s π-conjugated system is exploited in DSSCs for efficient electron transport .

- Therapeutic Potential: Halogenated pyrimidines with methylthio or amino groups (e.g., 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine) show promise in anticancer research due to their ability to inhibit kinase enzymes .

Q & A

Q. What are the optimal synthetic routes for 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling bromothiophene derivatives with chloropyrimidine precursors. For example, a two-step approach may include:

Halogenation : Introduce bromine to the thiophene ring via electrophilic substitution using bromine in acetic acid .

Cross-Coupling : Utilize Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the bromothiophene moiety to 6-chloropyrimidine. Key parameters include:

- Temperature: 80–100°C in a mixed solvent system (toluene/ethanol/water).

- Base: Na₂CO₃ or K₂CO₃ to deprotonate intermediates .

Optimization Tips : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Yield improvements (>75%) are achieved by degassing solvents to prevent catalyst oxidation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. For instance, the thiophene proton signals appear at δ 7.2–7.4 ppm (doublet), while pyrimidine protons resonate at δ 8.5–8.7 ppm (singlet) .

- X-Ray Crystallography : Resolve molecular geometry (e.g., planarity of the pyrimidine-thiophene system) and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing crystal packing) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ at m/z 289.3 for C₈H₄BrClN₂S) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- Map frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax (~280 nm in DMSO) .

Key Insight : The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in biological activity data for pyrimidine-thiophene hybrids?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .

- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding kinetics and cellular viability assays).

- Structural Analogues : Compare with 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives to isolate substituent-specific effects .

Q. How do reaction mechanisms differ between Ullmann and Suzuki-Miyaura couplings for functionalizing 6-chloropyrimidine?

- Methodological Answer :

- Suzuki-Miyaura : Requires arylboronic acids, Pd catalysts, and mild conditions (60–80°C). Mechanism involves oxidative addition (Pd⁰ → PdII), transmetallation, and reductive elimination .

- Ullmann Coupling : Uses Cu catalysts, higher temperatures (>120°C), and aryl halides. Limited by harsher conditions and lower functional group tolerance .

Data Table :

| Parameter | Suzuki-Miyaura | Ullmann |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | CuI |

| Temp. Range | 60–100°C | 120–150°C |

| Functional Groups | Broad tolerance | Limited by stability |

Q. What crystallographic challenges arise when analyzing halogenated pyrimidines, and how are they mitigated?

- Methodological Answer :

- Disorder in Halogen Positions : Use low-temperature data collection (100 K) to reduce thermal motion .

- Weak Diffraction : Optimize crystal growth via slow evaporation (e.g., acetonitrile/water 1:1) .

- Hydrogen Bonding : Identify N–H···N and C–H···π interactions to explain packing motifs .

Data Contradiction Analysis

Q. Why do NMR spectra of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine sometimes show unexpected splitting patterns?

- Methodological Answer : Splitting anomalies may result from:

- Atropisomerism : Restricted rotation of the thiophene-pyrimidine bond at room temperature. Confirm via variable-temperature NMR (VT-NMR) at 25–80°C .

- Trace Impurities : Recrystallize from ethanol/water (3:1) and reacquire spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.